molecular formula C6H5ClF8O2 B3041112 2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane CAS No. 261503-60-0

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane

Cat. No. B3041112
M. Wt: 296.54 g/mol
InChI Key: OOOHGXYHBYKRDW-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluoroethylene, also known as R 1122, u-HCFC-1122 or HCFO-1122, is a toxic unsaturated hydrochlorofluorocarbon . Its chemical formula is CF2=CHCl . It has a molar mass of 98.48 g·mol−1 .


Synthesis Analysis

One way to make HCFO-1122 by way of dehydrochlorination, is to heat HCFC-132b to 600°C, preferably with some carbon tetrachloride to get a 70% yield . A lower yield results if HCFC-132a is used . When trying to make HFC-134a from HCFC-133a, some HCFO-1122 is produced as a side product by way of dehydrofluorination .


Molecular Structure Analysis

2-Chloro-1,1-difluoroethylene has a flat shape with all atoms in the same plane . The bond lengths are: C=C 1.303 Å, C-F (H) 1.321 Å, C-F (Cl) 1.320 Å, C-Cl 1.731 Å, C-H 1.083 Å . For bond angles: ∠ CCF (H) 123.4°, ∠ CCF (Cl) 126.1°, ∠ CCH 128.3°, ∠ CCCl 121° .


Chemical Reactions Analysis

2-Chloro-1,1-difluoroethylene can react violently with strong reducing agents such as the very active metals and the active metals . It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .


Physical And Chemical Properties Analysis

The boiling point of 2-Chloro-1,1-difluoroethylene is −17.7 °C and its melting point is −138.5 °C . It is chemically inert in many situations .

Safety And Hazards

2-Chloro-1,1-difluoroethylene is a toxic compound . It may be a contaminant in HFC-134a . It can form by the elimination of HCl or HF from other HCFCs like HCFC-133a .

Future Directions

2-Chloro-1,1-difluoroethylene may be removed from mixtures by various physical processes such as absorption, or chemical processes, that fluorinate, reduce or oxidise it . An example specification for medical use of HFC-134a requires under 5 ppm of HCFC-1122 .

properties

IUPAC Name

2-chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF8O2/c7-3(8)6(15,16-1-4(9,10)11)17-2-5(12,13)14/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOHGXYHBYKRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)Cl)(OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,2-difluoro-1,1-bis(2,2,2-trifluoroethoxy)ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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